1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene

Description

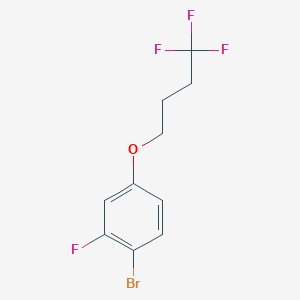

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a 4,4,4-trifluorobutoxy group at position 4 of the benzene ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents (Br, F, and CF₃ groups) modulate reactivity in cross-coupling reactions and nucleophilic substitutions. The trifluorobutoxy chain enhances hydrophobicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF4O/c11-8-3-2-7(6-9(8)12)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDQBRJRBNYEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The trifluorobutoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.

Scientific Research Applications

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound is used as an intermediate in the synthesis of drugs, including atypical antipsychotic agents.

Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine, fluorine, and trifluorobutoxy groups, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene

- Structural Difference : Methyl group replaces fluorine at position 2.

- Physical Properties: Higher molecular weight (297.11 g/mol vs. ~313 g/mol for the target compound) and altered solubility due to increased lipophilicity from the methyl group .

- Applications : Used in materials science for hydrophobic coatings.

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4)

- Structural Difference : Trifluoromethoxy (-OCF₃) replaces trifluorobutoxy (-OCH₂CF₂CF₃).

- Impact :

- Applications : Intermediate in agrochemical synthesis.

Functional Group Variations

1-Bromo-2,3-difluoro-4-methoxybenzene

- Structural Difference : Methoxy (-OCH₃) replaces trifluorobutoxy; additional fluorine at position 3.

- Impact :

- Applications : Precursor for fluorescent dyes.

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene

- Structural Difference : Isocyanato (-NCO) group replaces trifluorobutoxy.

- Impact :

- Applications : Polymer cross-linking agent.

Halogen and Chain Modifications

1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS 2167981-44-2)

- Structural Difference : Chlorine at position 2 and trifluoromethoxy at position 5.

- Impact :

- Applications : Specialty chemical in corrosion inhibitors.

4-Bromo-1-fluoro-2-methoxybenzene

- Structural Difference : Methoxy at position 2 and bromo/fluoro at positions 4/1.

- Impact :

- Applications : Building block in organic electronics.

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance oxidative stability but reduce nucleophilic substitution rates compared to electron-donating groups (e.g., -OCH₃) .

- Solubility : Longer fluorinated chains (e.g., -OCH₂CF₂CF₃) increase logP values by 0.5–1.0 units compared to shorter chains, favoring lipid membrane penetration in drug candidates .

- Thermal Stability : Trifluorobutoxy derivatives exhibit higher thermal decomposition temperatures (~250°C) than methoxy analogs (~180°C) due to stronger C-F bonds .

Biological Activity

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene, a compound with the CAS number 168971-68-4, is an organofluorine compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₇H₃BrF₄O

- Molecular Weight : 259.00 g/mol

- Appearance : Pale yellow liquid

- Purity : Typically 98% or higher

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Its fluorinated structure often enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

- Antimicrobial Activity : Some studies indicate that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.

- Cytotoxicity : Research has shown that certain organofluorine compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated benzene derivatives reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cell death:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 65 | 70 |

| 100 | 40 | 55 |

Study 3: Enzyme Inhibition

Research has also focused on the compound's role as an enzyme inhibitor. A specific study highlighted its ability to inhibit cytochrome P450 enzymes involved in drug metabolism, which could have implications for drug interactions:

| Enzyme | IC₅₀ (µM) |

|---|---|

| CYP3A4 | 12 |

| CYP2D6 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.